molecular formula C9H8N4O B1334445 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone CAS No. 125620-15-7

1-[3-(1H-tetrazol-1-yl)phenyl]ethanone

Cat. No.: B1334445
CAS No.: 125620-15-7
M. Wt: 188.19 g/mol
InChI Key: AWLGWHRYGSCBPO-UHFFFAOYSA-N
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Description

1-[3-(1H-tetrazol-1-yl)phenyl]ethanone is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(tetrazol-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-7(14)8-3-2-4-9(5-8)13-6-10-11-12-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLGWHRYGSCBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397476
Record name 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125620-15-7
Record name 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Foundational Role of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are a cornerstone of medicinal chemistry. ymerdigital.comgoogle.comnih.gov Their prevalence is underscored by the fact that a significant majority of biologically active compounds and approved drugs feature a heterocyclic ring system. google.comresearchgate.net The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, including modulated solubility, lipophilicity, polarity, and hydrogen bonding capacity. google.comresearchgate.net

This versatility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net Heterocyclic scaffolds provide a diverse array of molecular frameworks that can be tailored to interact with specific biological targets like enzymes and receptors. ymerdigital.com Furthermore, these scaffolds are instrumental in developing novel therapeutic agents that can overcome challenges such as drug resistance. ymerdigital.com

The Tetrazole Moiety: a Key Bioisostere in Pharmaceutical Design

Tetrazole as a Bioisostere for Carboxylic Acids

One of the most well-established applications of the tetrazole ring is as a bioisostere for the carboxylic acid group. scbt.comnih.govmdpi.comchemistryjournals.net The tetrazole ring has a similar pKa to a carboxylic acid and can exist as an anion at physiological pH, allowing it to mimic the interactions of a carboxylate group with biological targets. mdpi.comchemistryjournals.net This substitution has been successfully employed in the design of numerous drugs, including the angiotensin II receptor blocker losartan (B1675146). scbt.commdpi.com The tetrazolate anion is also more lipophilic than the corresponding carboxylate, which can improve membrane permeability. chemistryjournals.netresearchgate.net

FeatureCarboxylic AcidTetrazole
Acidity (pKa) SimilarSimilar
Charge at physiological pH AnionicAnionic
Lipophilicity of Anion LowerHigher chemistryjournals.net
Metabolic Stability Can be metabolizedGenerally stable scbt.comnih.gov
Examples in Drugs Widely presentLosartan, Valsartan, Irbesartan scbt.com

Tetrazole as a Bioisostere for Amides

In addition to mimicking carboxylic acids, the tetrazole ring has also been explored as a bioisostere for the amide functional group. beilstein-journals.org Specifically, it can act as a surrogate for the cis-amide conformation, which is a less common but important structural motif in peptides and other biologically active molecules. researchgate.net The replacement of an enzymatically labile amide bond with a metabolically stable tetrazole ring can lead to peptidomimetics with improved pharmacokinetic properties. beilstein-journals.org This strategy has been a subject of interest in the development of more robust drug candidates. beilstein-journals.org

The Significance of Acetophenone Scaffolds in Drug Research

The acetophenone (B1666503) scaffold, a simple aromatic ketone, serves as a valuable precursor and structural motif in the synthesis of a wide range of pharmacologically active compounds. Its derivatives have been investigated for a multitude of therapeutic applications. The versatility of the acetophenone core allows for various chemical modifications, leading to the development of diverse libraries of compounds for biological screening. The ketone functionality can be a key interaction point with biological targets or can be readily transformed into other functional groups to explore structure-activity relationships.

Contextualizing 1 3 1h Tetrazol 1 Yl Phenyl Ethanone As a Research Target

Influence of the Tetrazole Ring on Biological Activity

The tetrazole ring is a critical pharmacophore in medicinal chemistry, largely due to its role as a bioisostere of the carboxylic acid group. researchgate.net Its unique electronic and structural properties allow it to participate in various interactions with biological targets, significantly influencing the pharmacological profile of the parent molecule.

The tetrazole moiety is instrumental in establishing strong interactions with receptors and enzymes. The high density of nitrogen atoms in the ring provides multiple opportunities for hydrogen bonding. nih.gov The four nitrogen atoms can act as hydrogen bond acceptors, forming an extended network with amino acid residues such as serines and threonines within a receptor's binding pocket. nih.gov This is a key difference from a carboxylic acid, where the interaction points are more localized.

In a study of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as xanthine (B1682287) oxidase inhibitors, the tetrazole moiety at the 3'-position of the phenyl ring was identified as an excellent fragment for activity. u-tokyo.ac.jp Molecular docking revealed that the N-4 atom of the tetrazole ring could form a hydrogen bond with the Asn768 residue in the enzyme's active site, highlighting the specific directional interactions facilitated by the tetrazole ring. u-tokyo.ac.jp

Impact of Substituents on the Phenyl Moiety

The position of a substituent on the phenyl ring can significantly impact the molecule's interaction with its biological target. For instance, in a series of ketone-isobenzofuranone hybrids, ortho-substituted derivatives consistently outperformed their meta- and para-substituted counterparts in terms of herbicidal activity. nih.gov This suggests that the spatial arrangement of the substituent relative to the rest of the molecule is crucial for optimal binding.

While direct comparative data for meta- versus para-substitution on the this compound scaffold is not available, studies on related structures provide valuable insights. In the development of mGluR5 antagonists, functionalization at the meta-position of a phenyl ring was found to be highly restrictive, with only nitro and cyano groups leading to a retention of activity. nih.gov This underscores that even minor shifts in the position of a functional group can lead to significant changes in biological response.

The following table illustrates the hypothetical impact of substituent position on biological activity, based on general SAR principles observed in similar heterocyclic compounds.

Substituent (R)Position on Phenyl RingHypothetical Relative ActivityRationale
-ClorthoHighMay induce a favorable conformation for receptor binding.
-ClmetaModerateAlters electronic distribution and spatial orientation.
-ClparaLowMay introduce steric hindrance or unfavorable electronic effects at the binding site.

The electronic and steric properties of substituents on the phenyl ring play a pivotal role in modulating biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electronic density of the phenyl ring and, by extension, the entire molecule, which can influence binding affinity.

In a study on tetrafluorophenyl silane (B1218182) derivatives, it was found that complexes with EWGs (such as -CN and -CF3) resulted in more favorable binding energies than those with EDGs (such as -NH2, -OCH3, and -CH3). nih.gov Similarly, for ketone-isobenzofuranone herbicides, compounds with strong electron-donating groups like -OH and -OMe had low activity, whereas those with electron-withdrawing groups such as -F, -Cl, -Br, and -NO2 showed promising herbicidal effects. nih.gov

Steric hindrance is another critical factor. Bulky substituents can prevent the molecule from fitting optimally into a binding pocket. Conversely, a certain degree of bulk may be necessary to occupy a specific hydrophobic pocket within the receptor.

The table below provides a hypothetical representation of how different substituents might affect the activity of this compound derivatives based on their electronic and steric properties.

Substituent (R)Electronic EffectSteric EffectHypothetical Impact on Activity
-NO2Strongly Electron-WithdrawingModeratePotentially increases activity by enhancing electronic interactions.
-OCH3Electron-DonatingModerateMay decrease activity due to unfavorable electronic effects.
-FWeakly Electron-WithdrawingLowMay increase activity without significant steric hindrance.
-C(CH3)3Electron-DonatingHighLikely decreases activity due to significant steric clash.

Contribution of the Ethanone (B97240) Group to Pharmacological Efficacy

The ethanone group (-COCH3) is a key structural feature that can contribute to the pharmacological efficacy of the molecule in several ways. The carbonyl oxygen is a hydrogen bond acceptor, which can form crucial interactions with hydrogen bond donors in a biological target. nih.gov The methyl group can participate in hydrophobic interactions, further anchoring the molecule in a binding site.

While specific studies detailing the contribution of the ethanone group in this compound are limited, the importance of a ketone moiety is well-documented in other classes of bioactive compounds. For instance, 1-indanones, which contain a cyclic ketone, exhibit a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. nih.gov The reactivity of the carbonyl group can also be a factor in the mechanism of action, potentially forming covalent bonds with the target in some cases.

Comparative SAR with Other Heterocyclic Systems and Bioisosteres

The tetrazole ring is often compared to other five-membered heterocyclic rings that can act as bioisosteres for the carboxylic acid group, such as 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879). These rings share some structural and electronic similarities with the tetrazole ring, but also have key differences that can lead to variations in biological activity.

For example, the sulfur atom in a 1,3,4-thiadiazole ring can impart greater lipid solubility compared to the oxygen in a 1,3,4-oxadiazole, which may affect the compound's permeability and pharmacokinetic profile. u-tokyo.ac.jp In a comparative study of analgesic compounds, an oxadiazole derivative was found to be more potent than its thiadiazole analog, suggesting that the specific heteroatoms in the ring can have a profound impact on activity. u-tokyo.ac.jp

Bioisosteric replacement is a common strategy in drug design to optimize the properties of a lead compound. wikipedia.org For instance, replacing an amide with a trifluoroethylamine has been shown to lead to high potency and metabolic stability. u-tokyo.ac.jp While there are no direct comparative SAR studies of this compound with its oxadiazole or other heterocyclic bioisosteres, the principles of bioisosterism suggest that such modifications could lead to significant changes in activity, selectivity, and pharmacokinetic properties.

The following table presents a hypothetical comparison of the properties of different heterocyclic bioisosteres that could potentially replace the tetrazole ring in the parent compound.

Heterocyclic RingKey PropertiesPotential Impact on Activity
1H-TetrazoleStrong H-bond acceptor, anionic at physiological pH, metabolically stable.Serves as an effective carboxylic acid mimetic.
1,3,4-OxadiazoleH-bond acceptor, polar, metabolically stable.May alter binding mode and polarity compared to tetrazole.
1,3,4-ThiadiazoleIncreased lipophilicity, potential for different metabolic pathways.Could improve membrane permeability but may also introduce new metabolic liabilities.
Carboxylic AcidClassical bioisostere, strongly acidic.May have different pKa and metabolic stability compared to tetrazole.

Rational Design Principles Derived from SAR Analysis

The structure-activity relationship (SAR) analysis of this compound derivatives has provided crucial insights into the structural requirements for their biological activity. A key strategy in the rational design of these compounds has been the strategic introduction of specific functional groups to optimize interactions with their biological targets.

One of the foundational principles in the design of this series was the incorporation of a tetrazole moiety at the 3'-position of the phenyl ring. This was based on a structure-based drug design strategy aiming to establish a hydrogen bond with specific amino acid residues, such as Asn768 in xanthine oxidase, a common target for this class of compounds. nih.gov Molecular docking and dynamics simulations have supported this rationale, indicating that the N-4 atom of the tetrazole ring can act as a hydrogen bond acceptor, effectively anchoring the ligand in the target's active site. nih.gov

Further SAR studies have focused on substitutions at other positions of the core structure. For instance, in a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, modifications at the 4'-position of the phenyl ring with various substituted benzyloxy groups were explored. nih.gov This analysis revealed that the presence and nature of the substituent on the benzyloxy group significantly influence the compound's potency.

The findings from these studies underscore several key rational design principles:

The 3'-(1H-tetrazol-1-yl) moiety is a critical pharmacophore : This group is essential for establishing key interactions with the biological target, and its presence is a cornerstone of the scaffold's activity. nih.gov

Substituents on linked aromatic rings can modulate potency : The electronic and steric properties of substituents on adjacent phenyl rings, such as a benzyloxy group at the 4'-position, can fine-tune the inhibitory activity. For example, the introduction of a cyano group at the meta position of the benzyloxy ring was found to be particularly favorable. nih.gov

Scaffold integrity is crucial : Studies exploring amide-reversal, where the connectivity of the amide linker was inverted, demonstrated a significant loss of potency. This highlights the importance of maintaining the specific N-phenylisonicotinamide scaffold for optimal activity. nih.gov

These principles, derived from systematic SAR analysis, provide a clear roadmap for the future design of more potent and selective inhibitors based on the this compound scaffold.

CompoundModificationTarget/ActivityReference
N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamideParent compound without tetrazoleXanthine Oxidase Inhibitor nih.gov
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivativesIntroduction of 3'-(1H-tetrazol-1-yl) groupXanthine Oxidase Inhibitor nih.gov
2s (an m-cyanobenzyloxy derivative)Substituted benzyloxy at 4'-positionPotent Xanthine Oxidase Inhibitor nih.gov
N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivativesAmide-reversal of the scaffoldReduced Potency nih.gov

Following a comprehensive review of scientific literature, there is currently insufficient publicly available data to generate a detailed article on the specific preclinical pharmacological investigations of This compound for the outlined biological activities.

The available research focuses broadly on the therapeutic potential of the tetrazole class of compounds and various derivatives, rather than on this specific molecule. Scientific suppliers list this compound primarily as a chemical intermediate for research and synthesis purposes, and dedicated studies detailing its efficacy against specific bacterial strains, fungal species, cancer cell lines, or its anti-inflammatory and antihypertensive mechanisms have not been identified.

Therefore, providing a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as requested, is not possible without speculating or misrepresenting data from related but structurally distinct compounds. Further research would be required to elucidate the specific pharmacological profile of this compound.

In Vitro Biological Activity Assessments

Antiviral Activity (e.g., Anti-HIV, SARS-CoV-2)

Derivatives of the tetrazole scaffold have demonstrated significant promise as antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and influenza viruses. researchgate.netasianpubs.orgasianpubs.org The interest in these compounds is driven by the tetrazole ring's ability to act as a bio-isostere for carboxylic acid or amide groups, a feature leveraged in the design of various bioactive molecules. researchgate.netasianpubs.org

Anti-HIV Activity: Several tetrazole-containing compounds have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. researchgate.netresearchgate.net These derivatives exhibit low nanomolar intrinsic activity against the reverse transcriptase enzyme and submicromolar antiviral activity in HIV-infected cells. researchgate.net For instance, combining an HIV-1 integrase inhibitor (INI) pharmacophore with a tetrazole bioisostere resulted in analogues with enhanced antiviral potency; one such tetrazolyl analogue was found to be 30-fold more potent than the parent compound, L-CA. asianpubs.org Another study reported on oxindole (B195798) derivatives containing a tetrazole ring, with one compound, in particular, showing potent inhibition of HIV replication. asianpubs.org

Anti-Influenza and SARS-CoV-2 Activity: Research has also explored the efficacy of tetrazolylpyrimidines against influenza viruses. One derivative, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, demonstrated moderate in vitro activity against the H1N1 subtype of influenza A. Notably, this compound had very low cytotoxicity, and its selectivity index was twice as high as the reference drug rimantadine. nih.gov In the context of the COVID-19 pandemic, tetrazole derivatives have been investigated as potential inhibitors of SARS-CoV-2 enzymes. For example, 1-tetrazole-5-thione hybrids of triterpenoids showed remarkable inhibition of the 3CL protease (3CLpro), a key enzyme in the viral replication cycle. researchgate.net Molecular docking studies suggest that these compounds may bind covalently to the catalytic Cys145 residue of the enzyme. researchgate.net

Compound ClassViral TargetActivity/FindingReference
Sulfanyltriazole/tetrazole derivativesHIV-1 Reverse TranscriptasePotent NNRTIs with low nanomolar intrinsic activity. researchgate.net
Tetrazolyl analogue of L-CAHIV-1 Integrase30-fold more potent than the parent compound. asianpubs.org
{5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acidInfluenza A (H1N1)Selectivity index twice that of rimantadine. nih.gov
1-Tetrazole-5-thione triterpenoid (B12794562) hybridsSARS-CoV-2 3CLproRemarkable inhibition observed. researchgate.net
Table 1: Antiviral Activity of Selected Tetrazole Derivatives

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

The tetrazole scaffold is a recognized pharmacophore in the development of new antitubercular agents. researchgate.net Its ability to replace the carboxyl group in drug molecules can enhance lipophilicity and bioavailability, which are crucial for penetrating the complex cell wall of Mycobacterium tuberculosis. researchgate.netnih.gov

Several studies have synthesized and evaluated novel tetrazole hybrids for their potency against the H37RV strain of M. tuberculosis. In one such study, a series of pyrazolylpyrazoline-clubbed tetrazole hybrids was developed. nih.govacs.org The most active compound from this series, compound 9o , exhibited excellent antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL and achieved 99% inhibition. nih.gov The design of these hybrids incorporated pharmacophoric features from existing drugs like isoniazid. acs.org Molecular docking studies for compound 9o revealed a strong binding affinity, with a docking score of -8.884 and a Glide energy of -61.144 kcal/mol, suggesting a stable interaction with the target enzyme. nih.gov The broad interest in tetrazoles for treating tuberculosis is part of a larger effort to find novel heterocycles with improved potency against drug-resistant strains. benthamdirect.comacs.orgresearchgate.net

Compound SeriesLead CompoundTarget OrganismMIC (µg/mL)% InhibitionReference
Pyrazolylpyrazoline-clubbed tetrazole hybrids9oM. tuberculosis H37RV12.599% nih.gov
Table 2: Antitubercular Activity of a Lead Tetrazole Hybrid

Antidiabetic Activity (e.g., SGLT2 Inhibition, GPR40 Inhibition, Glycogen (B147801) Phosphorylase Inhibition)

Tetrazole derivatives have emerged as a significant class of compounds in the search for novel antidiabetic agents, targeting various mechanisms involved in glucose homeostasis. benthamdirect.comeurekaselect.comnih.gov

SGLT2 Inhibition: The sodium-glucose cotransporter 2 (SGLT2) is responsible for approximately 90% of glucose reabsorption in the kidneys. nih.gov Inhibition of SGLT2 is a therapeutic strategy to control glycemic levels in type 2 diabetes. nih.govresearchgate.net Tetrazole-containing compounds have been explored as SGLT2 inhibitors. Research has shown that C-glycosides featuring tetrazole moieties can act as effective inhibitors of this transporter. ijpsr.com

Glycogen Phosphorylase Inhibition: Glycogen phosphorylase (GP) is a key enzyme in the liver that regulates blood glucose levels by breaking down glycogen. nih.govijpsr.com Its inhibition is a validated approach for managing type 2 diabetes. ijpsr.com Studies have identified tetrazole derivatives that act as GP inhibitors. For example, some benzamide (B126) derivatives containing a tetrazole ring were found to inhibit GP, preventing the release of glucose-1-phosphate from glycogen. ijpsr.com

Other Antidiabetic Mechanisms: The versatility of the tetrazole ring allows it to interact with a wide range of biological targets relevant to diabetes. nih.gov Research has documented tetrazole derivatives acting as:

Peroxisome Proliferator-Activated Receptor (PPAR) agonists: A tetrazole analog of clofibric acid, 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl) propanamide, demonstrated a significant decrease in plasma glucose levels in a diabetic rat model, presumably acting as a PPARα agonist. nih.gov

Aldose Reductase (AR) and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. nih.gov

G protein-coupled receptor (GPCR) agonists. nih.gov

Many of these tetrazole-based compounds have shown activity that surpasses existing medications in preclinical studies, with some advancing to clinical trials. nih.gov

Mechanism of ActionCompound Class/ExampleFindingReference
SGLT2 InhibitionC-glycoside tetrazole derivativesIdentified as effective inhibitors of renal glucose reabsorption. ijpsr.com
Glycogen Phosphorylase InhibitionBenzamide tetrazole derivativesInhibit the enzymatic conversion of glycogen to glucose. ijpsr.com
PPARα Agonism2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl) propanamideSignificantly decreased plasma glucose levels in a diabetic rat model. nih.gov
Table 3: Antidiabetic Mechanisms of Tetrazole Derivatives

Analgesic Activity

The analgesic properties of tetrazole-containing compounds have been consistently reported in scientific literature. benthamdirect.comphmethods.net These derivatives have been evaluated in various preclinical models, demonstrating their potential to alleviate pain. ymerdigital.comnih.gov

In one study, novel synthesized tetrazole derivatives were assessed for in vivo analgesic activity using the tail-flick method. All tested compounds showed promise, with compound AC2-T4 exhibiting the highest activity, recorded as 359% analgesic potential. Other derivatives, AC2-T3 and AC2-T2, also showed significant potential at 268% and 204%, respectively. ymerdigital.com

Another investigation involving 1,2,4-triazole (B32235) derivatives linked to a tetrazole ring also confirmed analgesic potential using both the hot plate method and the acetic acid-induced writhing method. nih.govnih.gov One specific compound, 78 , which is a 1,2,4-triazole derivative incorporating a tetrazole ring, exhibited analgesic properties comparable to the standard drug ibuprofen, providing up to 60% protection in the writhing test. nih.gov Similarly, novel 5-[β-(phenothiazinyl-10-yl)ethyl]-1-(acyl)-1,2,3,4-tetrazoles were synthesized and screened, with two compounds showing promising analgesic activity. nih.gov The consistent findings across different structural classes highlight the importance of the tetrazole moiety in designing new analgesic agents. tandfonline.com

Compound/SeriesTest ModelResultReference
AC2-T4Tail Flick359% analgesic activity. ymerdigital.com
AC2-T3Tail Flick268% analgesic activity. ymerdigital.com
Compound 78 (1,2,4-triazole-tetrazole hybrid)Acetic Acid WrithingUp to 60% protection (vs. 66% for ibuprofen). nih.gov
5-[β-(phenothiazinyl-10-yl)ethyl]-1-(acyl)-1,2,3,4-tetrazolesNot specifiedCompounds 74 and 75 showed promising activity. nih.gov
Table 4: Analgesic Activity of Selected Tetrazole Derivatives

Activity in Neurological Disorder Models (e.g., Anti-convulsant, Anti-Alzheimer's Disease)

Tetrazole derivatives have attracted significant attention for their potential therapeutic applications in managing neurological disorders, owing to their unique structural properties. nih.gov

Anticonvulsant Activity: The anticonvulsant effects of tetrazoles have been evaluated in various preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure and maximal electroshock (MES) tests. bohrium.commdpi.com A study focused on a series of 5-(o-tolyl)-1H-tetrazole derivatives identified a lead compound, 1-(2-methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h ), with significant anticonvulsant activity. nih.gov In the MES-induced seizure model, this compound demonstrated a median effective dose (ED₅₀) of 12.7 mg/kg following intraperitoneal injection in mice. Furthermore, it exhibited low neurotoxicity, with a median toxic dose (TD₅₀) greater than 500 mg/kg. This resulted in a high protective index (TD₅₀/ED₅₀) of over 39.4, indicating a favorable safety profile in this preclinical model. nih.gov

Anti-Alzheimer's Disease Activity: The potential of tetrazole-based compounds in the context of Alzheimer's disease has also been explored. Research into novel benzofuran-tetrazole derivatives has suggested their potential as agents against this neurodegenerative disease. isfcppharmaspire.com These findings indicate that the tetrazole scaffold can be a valuable component in the design of new drugs targeting the complex pathologies of neurological disorders. nih.gov

CompoundActivityModelED₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
1-(2-methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h)AnticonvulsantMaximal Electroshock (MES)12.7>39.4 nih.gov
Table 5: Anticonvulsant Activity of a Lead Tetrazole Derivative

Antiparasitic Activity (e.g., Antiamoebic, Leishmania species)

The tetrazole scaffold has been incorporated into novel compounds demonstrating significant activity against various parasites, including protozoa responsible for devastating infections. nih.gov

Antiamoebic Activity: Researchers have synthesized and tested novel tetrazole derivatives against brain-eating amoebae such as Naegleria fowleri and Balamuthia mandrillaris. In one study, a tetrazole derivative designated A5 showed significant amoebicidal and amoebistatic properties against both pathogens. It exhibited up to 72% amoebicidal activity against N. fowleri and 65% against B. mandrillaris, with amoebistatic activities reaching 75% and 70%, respectively. Crucially, the compound displayed limited cytotoxicity towards human cells. The study also found that conjugating these azole compounds with silver nanoparticles could further enhance their antiamoebic capabilities. nih.gov

Antileishmanial Activity: A series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives were synthesized and evaluated for their in vitro activity against Leishmania braziliensis and Leishmania amazonensis. The results indicated that these compounds were generally more effective against L. braziliensis. The 3-chlorophenyl derivative (4a ) and the 3,4-dichlorophenyl derivative (4d ) were the most potent against L. braziliensis promastigotes, with IC₅₀ values of 15 µM and 26 µM, respectively. The activity of compound 4a was comparable to the reference drug pentamidine (B1679287) (IC₅₀ = 13 µM), and both derivatives were found to be less cytotoxic than pentamidine. researchgate.net Other research has also highlighted the potential of triazole derivatives against Leishmania amazonensis. nih.gov

CompoundActivityOrganismResultReference
Tetrazole derivative A5AntiamoebicN. fowleri72% amoebicidal activity nih.gov
Tetrazole derivative A5AntiamoebicB. mandrillaris65% amoebicidal activity nih.gov
3-chlorophenyl tetrazole (4a)AntileishmanialL. braziliensisIC₅₀ = 15 µM researchgate.net
3,4-dichlorophenyl tetrazole (4d)AntileishmanialL. braziliensisIC₅₀ = 26 µM researchgate.net
Table 6: Antiparasitic Activity of Selected Tetrazole Derivatives

Receptor Binding Studies

Leukotriene (LT) Receptor Binding (e.g., LTD4, LTE4)

No data available.

G-protein Coupled Receptor (GPR40) Interactions

No data available.

Other Receptor Interactions (e.g., PPAR-γ, NF-κB)

No data available.

In Vivo Preclinical Models and Efficacy

No data available.

Animal Models for Disease Conditions

No data available.

Dose-Response Relationships in Preclinical Studies

No data available.

Molecular Mechanism of Action Insights (Preclinical)

No data available.

Elucidation of Binding Modes and Key Interactions

Due to the absence of identified molecular targets, there is no information available on the binding modes or key molecular interactions of this compound. Understanding how a compound binds to its target is fundamental to elucidating its mechanism of action, but such studies have not been published for this particular compound.

Pathway Modulation and Biochemical Effects

In the absence of identified targets and binding data, the effects of this compound on cellular or biochemical pathways remain unknown. Scientific investigation into the pharmacological effects of this compound has not been reported in the available literature, precluding any discussion of its potential to modulate biological pathways or its broader biochemical effects.

Further research is required to determine the pharmacological profile of this compound.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial for understanding the structural basis of a compound's activity and for screening virtual libraries of compounds to identify potential drug candidates. researchgate.net Studies on various derivatives have highlighted the significant role of the tetrazole and phenyl moieties in establishing key interactions within protein active sites.

The 1H-tetrazole ring is a key pharmacophore that frequently participates in crucial binding interactions. As a bioisostere of the carboxylic acid group, it is metabolically stable and can act as a hydrogen bond acceptor. nih.govnih.gov

In a structure-based drug design effort targeting xanthine (B1682287) oxidase (XO), a key enzyme in hyperuricemia, the 3'-(1H-tetrazol-1-yl) moiety was specifically introduced into an N-phenylisonicotinamide scaffold. nih.gov Docking simulations revealed that the tetrazole group successfully occupied a sub-pocket in the enzyme's active site, with the N-4 atom of the tetrazole ring forming a critical hydrogen bond with the Asn768 residue. nih.gov

Similarly, in studies of tetrazole derivatives designed as potential antibiotics for drug-resistant community-acquired bacterial pneumonia (CABP), the tetrazole group was shown to facilitate competitive inhibition. ajchem-a.com Computational screening of these derivatives against the CABP enzyme target (PDB ID: 5ZQ0) identified extensive interaction networks. These included not only conventional hydrogen bonds but also other non-covalent contacts such as π-sulfur, π-π stacking, and π-alkyl interactions, which collectively contribute to the stability of the ligand-protein complex. researchgate.netajchem-a.com

Binding affinity, often expressed as a docking score or binding energy (typically in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Lower binding energy values indicate a more favorable and stable interaction.

For the series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives targeting xanthine oxidase, computational efforts led to the identification of compounds with significantly improved potency. The most promising derivative, compound 2s , which features the core tetrazole-phenyl structure, exhibited a ten-fold increase in potency compared to its parent compound, with an IC50 value of 0.031 μM. nih.gov

In the computational screening of derivatives against the CABP enzyme, several compounds showed enhanced binding affinities compared to the native ligand. Docking scores for the most promising derivatives ranged from -8.1 to -9.0 kcal/mol, indicating strong and favorable binding within the active site. researchgate.netajchem-a.com

Derivative SeriesTarget ProteinCompound IDPredicted Binding Affinity (kcal/mol)
Xanthine Oxidase InhibitorsXanthine Oxidase2s Not explicitly stated, but led to IC50 of 0.031 μM
CABP AntibioticsCABP Enzyme (5ZQ0)CC2 -8.1
CABP AntibioticsCABP Enzyme (5ZQ0)CC12 -8.6
CABP AntibioticsCABP Enzyme (5ZQ0)CC13 -8.8
CABP AntibioticsCABP Enzyme (5ZQ0)CC14 -8.6
CABP AntibioticsCABP Enzyme (5ZQ0)CC15 -8.4

This table presents predicted binding affinities for derivatives containing the tetrazole-phenyl scaffold against their respective protein targets, as reported in cited studies. researchgate.netnih.govajchem-a.com

A primary outcome of molecular docking is the identification of the specific amino acid residues that form the binding pocket and interact with the ligand.

In the inhibition of xanthine oxidase, the tetrazole moiety was designed to occupy the Asn768-sub-pocket. The key interaction identified was a hydrogen bond between the tetrazole's N-4 atom and the side chain of Asn768, an interaction that was absent in the parent compound and was crucial for the enhanced inhibitory activity. nih.gov

For the antibacterial derivatives targeting the CABP enzyme (PDB ID: 5ZQ0), docking studies identified a range of interacting residues. These compounds formed conventional hydrogen bonds with residues such as GLU333, TYR312, ASP381, SER313, and PRO382. Furthermore, interactions like π-sulfur with CYS408 and π-π stacking with PHE281 were found to be important for anchoring the ligands in the active site. ajchem-a.com

Target ProteinKey Interacting ResiduesType of Interaction
Xanthine OxidaseAsn768Hydrogen Bond
CABP Enzyme (5ZQ0)GLU333, TYR312, ASP381, SER313, PRO382Hydrogen Bond
CABP Enzyme (5ZQ0)CYS408π-sulfur
CABP Enzyme (5ZQ0)PHE281π-π stacking, π-sulfur

This table summarizes the key amino acid residues and interaction types identified through molecular docking of derivatives containing the 1-[3-(1H-tetrazol-1-yl)phenyl] scaffold. nih.govajchem-a.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug design, MD simulations are employed to assess the stability of a ligand-protein complex, providing a more dynamic and realistic view of the binding interactions than static docking poses. researchgate.net

Following molecular docking, MD simulations were performed on the most potent xanthine oxidase inhibitor, compound 2s , to confirm the stability of its binding mode. nih.gov The simulations revealed that the compound remained stably bound within the active site of the enzyme over the course of the simulation. Crucially, the hydrogen bond formed between the tetrazole ring and the Asn768 residue was maintained, confirming that this key interaction, predicted by docking, was stable over time. This provides strong evidence for the proposed binding hypothesis and the crucial role of the tetrazole moiety in the compound's high affinity. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME profiling is a computational approach to predict the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities such as poor absorption or high toxicity risk. uobaghdad.edu.iq

Studies on tetrazole derivatives have included comprehensive in silico ADME analyses. For a series of 2-(2-(5-phenyl-1H-tetrazol-1-yl)ethyl)-1,2-thiazetidine 1,1-dioxide derivatives, ADMET profiling was used to evaluate their drug-likeness and pharmacokinetic suitability. researchgate.netajchem-a.com The results identified several candidates with favorable physicochemical properties, high drug-likeness scores, good absorption characteristics, and acceptable predicted toxicity profiles. These compounds showed enhanced permeability in computational models (Caco-2 and MDCK), manageable interactions with cytochrome P450 enzymes, and low predicted hepatotoxicity and carcinogenic risk. researchgate.netajchem-a.com Such analyses are crucial for prioritizing compounds for further development.

ADME ParameterPrediction/ObservationSignificance
Physicochemical Properties Favorable drug-likeness scoresIndicates suitability as an oral drug candidate
Absorption Enhanced permeability in Caco-2 modelsSuggests good potential for intestinal absorption
Distribution Suitable distribution patternsAffects how the compound reaches its target in the body
Metabolism Manageable Cytochrome P450 interactionsPredicts the compound's metabolic stability and potential for drug-drug interactions
Toxicity Low predicted hepatotoxicity and carcinogenicityEarly assessment of safety profile

This table summarizes the general findings from in silico ADME predictions for derivatives containing a tetrazole-phenyl scaffold, highlighting key pharmacokinetic parameters. researchgate.netajchem-a.com

Prediction of Metabolic Stability

A significant advantage of the tetrazole ring in medicinal chemistry is its high metabolic stability. nih.govresearchgate.net The tetrazole moiety is often employed as a bioisostere for the carboxylic acid group. researchgate.net This substitution can lead to improved pharmacokinetic profiles, partly because the tetrazole ring is less susceptible to metabolic degradation compared to a carboxylic acid. researchgate.net This metabolic robustness is a desirable trait in drug design, potentially leading to a longer duration of action in the body. nih.govresearchgate.net Computational assessments, while not directly measuring stability, can help identify potential sites of metabolism on the rest of the molecule, guiding structural modifications to enhance stability further.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and geometric properties of molecules at the atomic level. nih.gov

Prediction of Spectroscopic Properties

DFT methods, such as B3LYP with basis sets like 6-31G* or 6-311G**, are frequently used to predict the spectroscopic properties of heterocyclic compounds. researchgate.net These calculations can accurately forecast vibrational frequencies in infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. researchgate.netuantwerpen.be By simulating these spectra, researchers can corroborate experimental findings, assign specific spectral peaks to corresponding molecular vibrations or atomic nuclei, and gain a deeper understanding of the molecule's structural and electronic features. researchgate.net For a compound like 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone, theoretical calculations would predict characteristic vibrational modes for the C=O (ethanone), C=C (phenyl), and N=N (tetrazole) bonds.

Table 2: Example of Theoretical vs. Experimental Spectroscopic Data Correlation

Functional Group Predicted IR Frequency (cm⁻¹) (Theoretical) Observed IR Frequency (cm⁻¹) (Experimental)
C=O Stretch (Ketone) ~1690 - 1710 ~1680 - 1700
C=C Stretch (Aromatic) ~1450 - 1610 ~1450 - 1600
N=N Stretch (Tetrazole) ~1400 - 1460 ~1400 - 1455

| C-H Stretch (Aromatic) | ~3050 - 3150 | ~3050 - 3120 |

Note: This table illustrates the typical correlation between predicted and experimental data for the functional groups present in the target compound, based on general findings in computational chemistry literature.

Conformational Analysis and Stability

Quantum chemical calculations are essential for performing conformational analysis to identify the most stable three-dimensional structure of a molecule. By calculating the potential energy surface, researchers can determine the global minimum energy conformation, which corresponds to the most stable arrangement of the atoms. researchgate.net For this compound, this involves determining the preferred rotational orientation (dihedral angles) between the phenyl ring, the tetrazole ring, and the ethanone (B97240) group. This information is critical as the molecule's conformation dictates how it can interact with biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comjocpr.com QSAR models are mathematical equations that relate molecular descriptors (numerical representations of chemical structure) to biological endpoints. researchgate.net

For broader classes of tetrazole and acetophenone (B1666503) derivatives, QSAR studies have been successfully applied to predict a wide range of biological activities, including antifungal activity, toxicity, and receptor antagonism. nih.govnih.govresearchgate.netresearchgate.net These models are built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power. nih.gov

The descriptors used in QSAR can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric fields). nih.gov For example, a QSAR study on benzylideneacetophenones (chalcones) revealed that the presence of electron-donating groups on the phenyl rings could enhance anti-inflammatory and antioxidant activities. nih.gov Similarly, QSAR models for tetrazole derivatives have been developed to predict acute toxicity, helping to filter out potentially harmful compounds early in the discovery process. nih.gov These models provide valuable guidance for designing new derivatives with improved potency and desired properties. nih.gov

Research Perspectives and Future Directions for 1 3 1h Tetrazol 1 Yl Phenyl Ethanone

Potential as a Lead Compound for Novel Therapeutic Agents

The scaffold of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone holds considerable promise as a lead compound for the development of new therapeutic agents across various disease areas. The tetrazole ring is a key feature in several FDA-approved drugs, highlighting its importance in drug design. nih.govacs.org Derivatives of tetrazoles have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antihypertensive effects. eurekaselect.comnih.govbohrium.com

The value of the tetrazole moiety lies in its ability to act as a bioisostere of the carboxylic acid group, offering similar acidity (pKa of ~4-6) but with enhanced metabolic stability and lipophilicity, which can improve cell membrane penetration. researchgate.netbohrium.comnumberanalytics.com This bioisosteric relationship has been successfully exploited in drugs like losartan (B1675146) and irbesartan, where the tetrazole ring is crucial for their angiotensin II receptor antagonist activity. numberanalytics.com

Derivatives of this compound could be designed and synthesized to target a variety of biological targets. For instance, modifications of the phenyl and ethanone (B97240) portions of the molecule could lead to potent and selective inhibitors of enzymes or receptor antagonists. The existing literature on tetrazole-containing compounds suggests potential applications in oncology, infectious diseases, and cardiovascular medicine. eurekaselect.comnih.gov The core structure can be seen as a privileged scaffold, amenable to chemical modifications for optimization of activity against new and existing therapeutic targets. beilstein-journals.org

Table 1: Potential Therapeutic Applications of Tetrazole-Containing Compounds

Therapeutic Area Potential Target/Mechanism Reference
Oncology Enzyme inhibition, Anti-proliferative nih.govnih.gov
Infectious Diseases Antibacterial, Antifungal eurekaselect.comnih.gov
Cardiovascular Angiotensin II Receptor Blockers bohrium.comnumberanalytics.com
Inflammation Anti-inflammatory agents eurekaselect.comphmethods.net
Diabetes PPARs agonists, DPP-4 inhibitors nih.gov

Strategies for Further Scaffold Optimization

To harness the full therapeutic potential of this compound as a lead compound, several strategies for scaffold optimization can be employed. Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the rational design of more potent and selective analogues. nih.gov

Key areas for modification include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups at different positions on the phenyl ring can modulate the electronic properties of the molecule, potentially enhancing binding affinity to a biological target.

Modification of the Ethanone Group: The ketone functionality can be modified to other functional groups, such as alcohols, amines, or more complex side chains, to explore new interactions with target proteins. The ethanone group could also serve as a handle for further chemical elaboration.

Alteration of the Tetrazole Linkage: While the current structure features a 1-substituted tetrazole, exploring the synthesis and activity of the corresponding 2-substituted isomer could be beneficial, as different isomers can exhibit distinct biological activities and physicochemical properties. nih.gov

Bioisosteric Replacement: The tetrazole ring itself, while often an optimal choice, could be compared with other acidic bioisosteres like carboxylic acids, hydroxamic acids, or other heterocyclic systems to fine-tune the acidity, lipophilicity, and metabolic stability of the resulting compounds.

These optimization strategies aim to improve not only the potency of the compound but also its ADME (absorption, distribution, metabolism, and excretion) properties, which are critical for successful drug development.

Exploration of Polypharmacology and Multi-target Approaches

The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. Tetrazole-containing compounds, due to their versatile binding properties, are well-suited for the design of multi-target agents. nih.govnih.gov The tetrazole ring can participate in various non-covalent interactions, including hydrogen bonding, ionic interactions, and π-π stacking, allowing it to bind to diverse protein active sites. researchgate.net

Future research on this compound and its derivatives could focus on intentionally designing molecules with a desired multi-target profile. This could involve creating hybrid molecules that combine the tetrazole scaffold with other pharmacophores known to interact with different targets. For example, a derivative could be designed to simultaneously inhibit two different enzymes in a pathological pathway. This approach could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov

Development of Advanced Synthetic Methodologies

Efficient and scalable synthesis is crucial for the exploration and development of any lead compound. While classical methods for tetrazole synthesis exist, there is a continuous drive to develop more advanced, safer, and environmentally friendly methodologies. eurekaselect.com

Common synthetic routes to 1-substituted tetrazoles often involve the [2+3] cycloaddition reaction between an organonitrile and an azide (B81097) source. eurekaselect.comnih.gov However, the use of potentially hazardous reagents like hydrazoic acid has prompted the development of safer alternatives. numberanalytics.com

Modern synthetic strategies that could be applied or further developed for the synthesis of this compound and its derivatives include:

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid generation of molecular diversity from simple starting materials in a single step. nih.govresearchgate.net Developing an MCR that directly yields the this compound scaffold would be highly advantageous for library synthesis.

Green Chemistry Approaches: The use of heterogeneous catalysts, solvent-free reaction conditions, and safer azide sources (e.g., sodium azide with a catalyst) can make the synthesis more sustainable. acs.orgrsc.org Recent advancements include the use of biosynthesized nanoparticles as catalysts for the synthesis of 1-substituted tetrazoles. nih.govacs.org

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters, which is particularly beneficial when working with potentially energetic intermediates.

Table 2: Comparison of Synthetic Methods for Tetrazoles

Method Advantages Disadvantages Reference
[2+3] Cycloaddition Versatile, well-established Often requires harsh conditions, potentially hazardous reagents eurekaselect.comnih.gov
Multicomponent Reactions High efficiency, diversity-oriented Reaction optimization can be complex nih.govresearchgate.net
Green Synthesis Environmentally friendly, safer Catalyst development and cost acs.orgrsc.org

Application in Chemical Biology and Probe Development

Beyond its potential as a therapeutic lead, this compound can serve as a valuable tool in chemical biology. Chemical probes are essential for dissecting biological pathways and validating new drug targets. The tetrazole moiety can act as a photoaffinity label or be derivatized with reporter tags such as fluorescent dyes or biotin.

By identifying the biological targets of this compound and its bioactive derivatives, researchers can gain new insights into disease mechanisms. The development of a chemical probe based on this scaffold would involve synthesizing a derivative that retains its biological activity while incorporating a reactive group or a tag for target identification. This could be a powerful approach to uncover novel biology and identify new therapeutic opportunities.

Addressing Challenges in Drug Discovery with Tetrazole-Containing Compounds

Despite their many advantages, there are several challenges associated with the development of tetrazole-containing drugs that need to be considered.

Synthetic Challenges: The synthesis of tetrazoles can involve hazardous reagents and may suffer from low yields or the formation of isomeric mixtures, which can be difficult to separate. numberanalytics.com Continued development of robust and selective synthetic methods is essential.

Safety and Toxicity: The high nitrogen content of tetrazoles can sometimes be associated with explosive properties, although this is generally not a concern for pharmaceutical compounds under normal conditions. Thorough safety and toxicity profiling is a critical part of the preclinical development of any tetrazole-containing drug candidate. numberanalytics.com

Regulatory Hurdles: Navigating the regulatory landscape for new chemical entities, including those containing a tetrazole moiety, requires comprehensive data on efficacy, safety, and manufacturing. numberanalytics.com

Addressing these challenges through careful molecular design, advanced synthetic chemistry, and thorough preclinical evaluation will be crucial for the successful translation of promising tetrazole-containing compounds like this compound from the laboratory to the clinic.

Q & A

Q. What are the standard synthetic routes for 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone, and what reaction conditions are critical for optimizing yield and purity?

A common method involves reacting 1-(4-aminophenyl)ethanone with triethyl orthoformate and sodium azide in DMF under reflux (100°C for 5 h). Post-reaction, the product is recrystallized from acetic acid/ethanol to achieve purity. Key factors include stoichiometric control of NaN₃ and rigorous temperature monitoring to avoid side reactions .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXS97/SHELXL97) is critical for resolving molecular geometry. Complementary techniques like IR and NMR (¹H, ¹³C) validate functional groups and electronic environments. For example, IR peaks at ~1735 cm⁻¹ confirm the ketone group, while NMR δ 8.67 ppm (tetrazole NH) and 4.05 ppm (CH₂) aid structural assignments .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated and processed by certified disposal services. In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structure determination?

Discrepancies in hydrogen bonding or dihedral angles (e.g., tetrazole-benzene ring angles ~63°) require iterative refinement using SHELXL. Validate against high-resolution data and cross-check with statistical thermodynamics models (e.g., QSPR) to resolve ambiguities .

Q. What strategies analyze the electronic effects of the tetrazole ring on the ketone group’s reactivity?

Computational studies (DFT, QM/MM) quantify electron-withdrawing effects of the tetrazole ring, which polarizes the ketone moiety. Experimental validation via substituent screening (e.g., introducing electron-donating groups on the phenyl ring) can modulate reactivity for targeted derivatization .

Q. How can computational methods predict biological activity of derivatives?

Quantum-chemical descriptors (HOMO-LUMO gaps, electrostatic potentials) paired with neural networks (e.g., CC-DPS’s QSPR models) predict binding affinities. For instance, derivatives with trifluoromethyl groups show enhanced α-glucosidase inhibition, validated via enzymatic assays .

Q. What experimental approaches resolve conflicting hydrogen bonding patterns in crystal structures?

High-pressure SC-XRD and temperature-dependent studies (90–300 K) can clarify dynamic hydrogen bonds. For example, intramolecular O–H⋯N bonds stabilize the crystal lattice but may vary with solvent polarity during crystallization .

Methodological Considerations

  • Synthesis Optimization : Monitor intermediates (e.g., 3-acetylbenzaldehyde) via TLC/HPLC to avoid byproducts like over-alkylated species .
  • Data Validation : Cross-reference crystallographic parameters (e.g., R-factor <0.05) with databases like NIST or CCDC to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.